

An In-Depth Technical Guide to 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid

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Compound of Interest

Compound Name: 1-Amino-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B3252401

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Conformationally Constrained Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel pharmacophores with enhanced potency, selectivity, and metabolic stability is relentless. Non-natural, conformationally restricted amino acids have emerged as a pivotal class of building blocks in this endeavor. Their rigid structures allow for the precise orientation of pharmacophoric elements, leading to improved binding affinity and reduced off-target effects. Among these, cyclobutane-containing amino acids have garnered significant attention due to their unique three-dimensional architectures. This guide provides a comprehensive technical overview of **1-Amino-3-hydroxycyclobutane-1-carboxylic acid** (CAS Number: 1246809-40-4), a versatile building block with significant potential in the development of next-generation therapeutics, particularly in the realm of targeted protein degradation.

Physicochemical Properties and Structural Elucidation

CAS Number: 1246809-40-4[\[1\]](#)[\[2\]](#)[\[3\]](#) Molecular Formula: C₅H₉NO₃[\[1\]](#)[\[2\]](#)[\[3\]](#) Molecular Weight: 131.13 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

The structure of **1-Amino-3-hydroxycyclobutane-1-carboxylic acid**, featuring a strained four-membered ring, imparts significant conformational rigidity. This rigidity is a key attribute for its use in drug design, as it reduces the entropic penalty upon binding to a biological target. The presence of three key functional groups—an amino group, a hydroxyl group, and a carboxylic acid—provides multiple points for chemical modification and interaction with biological systems.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	1246809-40-4	[1] [2] [3]
Molecular Formula	C ₅ H ₉ NO ₃	[1] [2] [3]
Molecular Weight	131.13 g/mol	[1] [2] [3]
Appearance	Solid	[4]
Purity	≥97%	[2]
Storage	Room temperature	[2]

Stereochemistry: A Critical Consideration

The stereochemical configuration of **1-Amino-3-hydroxycyclobutane-1-carboxylic acid** is a critical determinant of its biological activity. The cyclobutane ring can exist as cis and trans diastereomers with respect to the amino and hydroxyl groups. While the CAS number 1246809-40-4 is assigned to the general structure, specific stereoisomers are often synthesized and utilized in drug discovery programs. For instance, the cis-(1s,3s) configuration has been noted in related structures.[\[5\]](#) The precise stereochemistry of the material being used must be confirmed through appropriate analytical techniques to ensure reproducibility and unambiguous structure-activity relationship (SAR) studies.

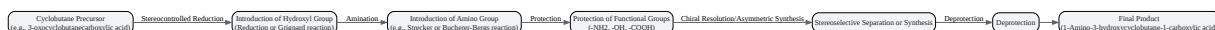
Synthesis and Manufacturing: Navigating the Synthetic Landscape

The synthesis of **1-Amino-3-hydroxycyclobutane-1-carboxylic acid** and its stereoisomers presents a significant challenge due to the inherent ring strain of the cyclobutane core. Several

synthetic strategies have been developed, often involving multi-step sequences with careful control of stereochemistry.

General Synthetic Approach: A Multi-step Strategy

A common approach to the synthesis of this class of compounds involves the use of protected intermediates to ensure regioselectivity and stereocontrol. A representative, though not exhaustive, synthetic workflow is outlined below. This conceptual pathway highlights the key transformations typically employed.



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Caption: Conceptual workflow for the synthesis of **1-Amino-3-hydroxycyclobutane-1-carboxylic acid**.

Experimental Protocol: Synthesis of a Protected Precursor (Illustrative)

The following protocol is an illustrative example for the synthesis of a protected precursor, which can then be further elaborated to yield the final compound. This protocol is based on general principles of organic synthesis and should be adapted and optimized based on laboratory conditions and desired stereoisomer.

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutane-1-carboxylate

- Reaction Setup: To a solution of ethyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) is added ammonium carbonate (3.0 eq) and sodium cyanide (1.2 eq).
- Reaction: The mixture is stirred at room temperature for 24 hours.
- Boc Protection: The reaction mixture is cooled to 0°C, and di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and triethylamine (2.0 eq) are added. The reaction is allowed to warm to room

temperature and stirred for an additional 12 hours.

- **Work-up and Purification:** The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutane-1-carboxylate.

Step 2: Stereoselective Reduction of the Ketone

- **Reaction Setup:** The ketone from Step 1 (1.0 eq) is dissolved in a suitable solvent like methanol or ethanol and cooled to -78°C.
- **Reduction:** A reducing agent such as sodium borohydride (1.5 eq) is added portion-wise. The choice of reducing agent and conditions can influence the stereochemical outcome (cis vs. trans).
- **Work-up and Purification:** The reaction is quenched with a saturated aqueous solution of ammonium chloride. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired protected **cis/trans-1-Amino-3-hydroxycyclobutane-1-carboxylic acid** ethyl ester.

Step 3: Deprotection

- **Ester Hydrolysis:** The ethyl ester is hydrolyzed using a base such as lithium hydroxide in a mixture of tetrahydrofuran (THF) and water.
- **Boc Deprotection:** The Boc protecting group is removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in dioxane.
- **Isolation:** The final product is isolated after removal of the solvent and purification, which may involve ion-exchange chromatography or recrystallization.

Characterization and Analytical Techniques

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of **1-Amino-3-hydroxycyclobutane-1-carboxylic acid**.

Spectroscopic Data (Expected)

While a publicly available, verified spectrum for CAS 1246809-40-4 is not readily available, the expected spectroscopic features can be predicted based on its structure.

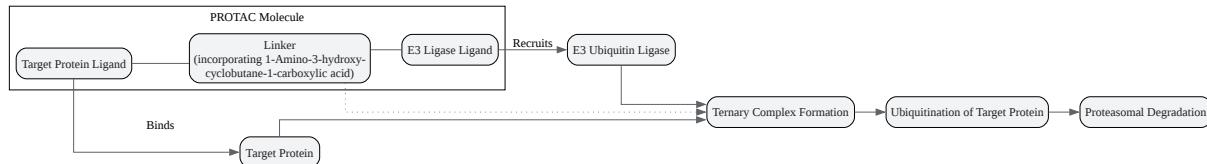
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the CH protons of the cyclobutane ring, the CH proton attached to the hydroxyl group, and broad signals for the amine and hydroxyl protons. The coupling constants between the cyclobutane protons can provide valuable information about the relative stereochemistry (cis or trans).
 - ^{13}C NMR: The carbon NMR spectrum should display signals for the quaternary carbon attached to the amino and carboxyl groups, the carbon bearing the hydroxyl group, and the other two methylene carbons of the cyclobutane ring, in addition to the carbonyl carbon of the carboxylic acid.
- Infrared (IR) Spectroscopy:
 - The IR spectrum should exhibit characteristic absorption bands for the functional groups present. A broad O-H stretching band from the carboxylic acid is expected around 2500-3300 cm^{-1} .^[6] The C=O stretching of the carboxylic acid will appear as a strong absorption between 1710 and 1760 cm^{-1} .^[6] The O-H stretching of the alcohol and the N-H stretching of the amine will also be present, typically in the 3200-3600 cm^{-1} region.
- Mass Spectrometry (MS):
 - Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule and would be expected to show a protonated molecular ion $[\text{M}+\text{H}]^+$ at m/z 132.06.

Applications in Drug Development: A Key Building Block for Targeted Protein Degradation

1-Amino-3-hydroxycyclobutane-1-carboxylic acid is designated as a "Protein Degrader Building Block," highlighting its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^[2]

PROTACs: A New Therapeutic Modality

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.^[7] They consist of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.



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Caption: The role of **1-Amino-3-hydroxycyclobutane-1-carboxylic acid** as a linker component in a PROTAC.

The conformationally rigid cyclobutane scaffold of **1-Amino-3-hydroxycyclobutane-1-carboxylic acid** makes it an excellent component for the linker region of PROTACs. The defined geometry of the linker is crucial for optimizing the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a key determinant of degradation efficiency. The amino and carboxyl groups provide convenient handles for

attaching the target-binding and E3 ligase-recruiting moieties, while the hydroxyl group can be used to fine-tune solubility and other pharmacokinetic properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **1-Amino-3-hydroxycyclobutane-1-carboxylic acid** (CAS 1246809-40-4) is not readily available in the public domain, general laboratory safety precautions for handling chemical reagents should be strictly followed. Based on the SDS for related amino acid compounds, the following guidelines are recommended:

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place.[\[2\]](#)
- First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion: A Versatile Tool for Advancing Drug Discovery

1-Amino-3-hydroxycyclobutane-1-carboxylic acid represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its rigid cyclobutane core, coupled with its trifunctional nature, provides a unique platform for the design of novel therapeutics with improved pharmacological profiles. Its emerging role in the rapidly advancing field of targeted protein degradation underscores its potential to contribute to the development of innovative medicines for a wide range of diseases. As research in this area continues to expand, the demand for well-characterized, stereochemically pure cyclobutane amino acids is expected to grow, further solidifying the importance of this unique chemical entity.

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